molecular formula C11H22N2O3 B13461744 tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate

tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate

Cat. No.: B13461744
M. Wt: 230.30 g/mol
InChI Key: VCCNMDWGPKWTJW-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and an azetidine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azetidine derivative. One common method includes the use of tert-butyl carbamate and 3-ethoxyazetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The azetidine ring and carbamate group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-5-15-11(6-12-7-11)8-13-9(14)16-10(2,3)4/h12H,5-8H2,1-4H3,(H,13,14)

InChI Key

VCCNMDWGPKWTJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CNC1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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